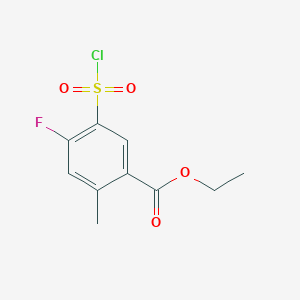![molecular formula C6H12O6 B1449633 D-[4,5,6-<sup>13</sup>C<sub>3</sub>]グルコース CAS No. 478529-47-4](/img/structure/B1449633.png)
D-[4,5,6-13C3]グルコース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-[4,5,6-13C3]glucose: is a labeled form of glucose where the carbon atoms at positions 4, 5, and 6 are replaced with the carbon-13 isotope. This isotopic labeling is used extensively in research to trace metabolic pathways and study biochemical processes. The molecular formula of D-[4,5,6-13C3]glucose is C6H12O6, and it has a molecular weight of 183.13 g/mol .
科学的研究の応用
Chemistry: D-[4,5,6-13C3]glucose is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives. It helps in understanding the conformational changes and interactions at the molecular level .
Biology: In biological research, D-[4,5,6-13C3]glucose is used to trace metabolic pathways. It helps in studying glucose metabolism, glycolysis, and the citric acid cycle. This labeled glucose is crucial in understanding diseases like diabetes and cancer .
Medicine: D-[4,5,6-13C3]glucose is used in positron emission tomography (PET) imaging to study glucose uptake in tissues. This application is vital in diagnosing and monitoring cancer, as cancer cells exhibit higher glucose uptake compared to normal cells .
Industry: In the food industry, D-[4,5,6-13C3]glucose is used to study the metabolic fate of glucose in various food products. It helps in optimizing fermentation processes and improving product quality .
作用機序
Target of Action
D-[4,5,6-13C3]glucose, a labeled form of D-glucose, primarily targets the same cellular components as D-glucose. It is utilized by cells in the same manner as glucose, serving as an essential energy source for many organisms .
Mode of Action
D-[4,5,6-13C3]glucose interacts with its targets in the same way as D-glucose. It is metabolized through glycolysis, a series of reactions that convert glucose to pyruvate, generating ATP and NADH in the process .
Biochemical Pathways
D-[4,5,6-13C3]glucose is involved in the same biochemical pathways as D-glucose. It is metabolized through glycolysis and can also be used in gluconeogenesis . In addition, it can act as a precursor to generate other biomolecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-[4,5,6-13C3]glucose are expected to be similar to those of D-glucose. It is rapidly absorbed and distributed throughout the body, metabolized primarily through glycolysis, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of D-[4,5,6-13C3]glucose’s action are primarily related to energy production. The metabolism of D-[4,5,6-13C3]glucose through glycolysis produces ATP, providing energy for cellular processes .
Action Environment
The action, efficacy, and stability of D-[4,5,6-13C3]glucose can be influenced by various environmental factors. For instance, the rate of glucose metabolism can be affected by the availability of other nutrients, the presence of certain hormones, and the overall metabolic state of the organism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-[4,5,6-13C3]glucose typically involves the incorporation of carbon-13 into the glucose molecule. One common method is the chemical synthesis starting from labeled precursors. For instance, labeled acetyl bromide can be used to introduce the carbon-13 isotope into the glucose structure .
Industrial Production Methods: Industrial production of D-[4,5,6-13C3]glucose often involves microbial fermentation processes where microorganisms are fed with carbon-13 enriched substrates. This method is cost-effective and allows for the production of large quantities of labeled glucose .
化学反応の分析
Types of Reactions: D-[4,5,6-13C3]glucose undergoes various chemical reactions similar to those of unlabeled glucose. These include:
Oxidation: D-[4,5,6-13C3]glucose can be oxidized to gluconic acid using oxidizing agents like bromine water.
Reduction: It can be reduced to sorbitol using reducing agents such as sodium borohydride.
Isomerization: Under basic conditions, D-[4,5,6-13C3]glucose can isomerize to D-[4,5,6-13C3]fructose.
Common Reagents and Conditions:
Oxidation: Bromine water, mild acidic conditions.
Reduction: Sodium borohydride, methanol.
Isomerization: Aqueous sodium hydroxide, mild heating.
Major Products:
Oxidation: D-[4,5,6-13C3]gluconic acid.
Reduction: D-[4,5,6-13C3]sorbitol.
Isomerization: D-[4,5,6-13C3]fructose.
類似化合物との比較
D-[1-13C]glucose: Labeled at the first carbon position.
D-[2-13C]glucose: Labeled at the second carbon position.
D-[6-13C]glucose: Labeled at the sixth carbon position.
Uniqueness: D-[4,5,6-13C3]glucose is unique due to the specific labeling at the 4th, 5th, and 6th carbon positions. This allows for detailed studies of the later stages of glycolysis and the citric acid cycle. The multiple labeling provides more comprehensive data on the metabolic pathways compared to single-labeled glucose .
特性
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(5,6-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UGEGYHQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
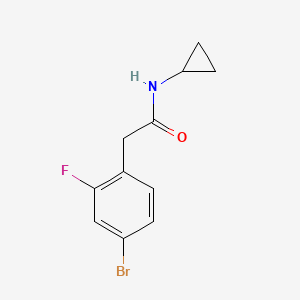
![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)
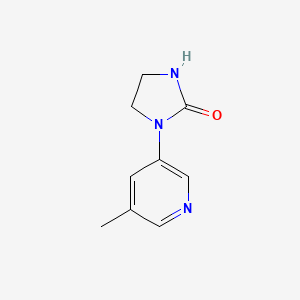
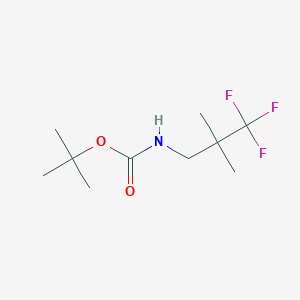
![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)
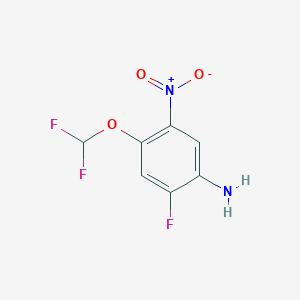
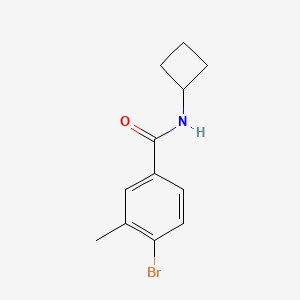
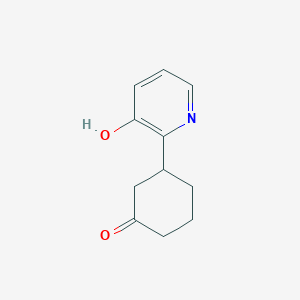
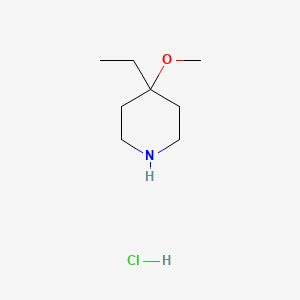
![3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1449567.png)
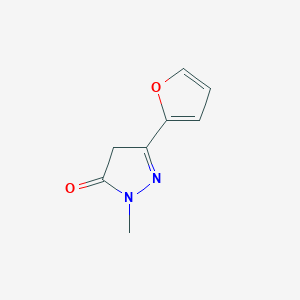
![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)
